molecular formula C8H16ClNO2 B3088350 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride CAS No. 1185177-07-4

2-Methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride

Cat. No. B3088350
CAS RN: 1185177-07-4
M. Wt: 193.67
InChI Key: DWKKQUSRFLDTAG-UHFFFAOYSA-N
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Description

“2-Methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It has an average mass of 193.671 Da and a monoisotopic mass of 193.086960 Da . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a propanoic acid group with a methyl group at the 2-position . The exact 3D structure can be viewed using specialized software or online databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 193.67 and a molecular formula of C8H15NO2•HCl . More specific properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases.

Scientific Research Applications

Identification and Derivatization

2-Methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride has been explored in the field of forensic science for the identification and derivatization of selected cathinones. Studies have demonstrated the use of spectroscopic methods such as GC-MS, IR, NMR, and electronic absorption spectroscopy for examining the properties of novel hydrochloride salts of cathinones, including derivatives related to 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid. These methodologies have been pivotal in diagnostic applications, providing crucial data on the methyl, N-methyl, and carbonyl groups present in these compounds (Nycz et al., 2016).

Synthesis and Structural Analysis

The compound's synthesis process and structural analysis have been subjects of interest in chemical research. One study focused on synthesizing 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, a closely related compound, by condensing 2-(4-hydroxyphenyl)acetyl chloride with pyrrolidine. This synthesis yielded an overall outcome of approximately 38%, with the target compound's structure confirmed through IR, 1HNmR, and MS techniques (Zhang, 2009).

Chemical Reactivity and Transformations

Another facet of research has delved into the chemical reactivity and transformation of related compounds. For instance, the synthesis of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate and its unusual recyclization into different derivatives has been documented, showcasing the intricate chemistry and potential applications of these compounds in synthesizing novel organic molecules (Gimalova et al., 2013; 2014).

Advanced Materials and Corrosion Inhibition

Research into the applications of derivatives of this compound extends into materials science, particularly in the synthesis of advanced materials and corrosion inhibition. Mannich bases derived from related compounds have been evaluated as corrosion inhibitors for mild steel surfaces in acidic environments, demonstrating the multifaceted utility of these chemicals in industrial applications (Jeeva et al., 2015).

properties

IUPAC Name

2-methyl-2-pyrrolidin-1-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2,7(10)11)9-5-3-4-6-9;/h3-6H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKKQUSRFLDTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1CCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185177-07-4
Record name 2-methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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